molecular formula C18H17NO3 B12953514 4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde

4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde

Cat. No.: B12953514
M. Wt: 295.3 g/mol
InChI Key: YRUWFVTYTKWRFB-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyloxy group at the 4-position, a methoxy group at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted indole derivative.

    Functional Group Introduction: The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions.

    Aldehyde Formation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).

    Final Product Isolation: The final product is purified using techniques such as column chromatography and recrystallization.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

    Oxidation: 4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid

    Reduction: 4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-methanol

    Substitution: Various substituted indole derivatives depending on the nucleophile used

Scientific Research Applications

4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The exact mechanism of action of 4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)-2-hydroxybenzaldehyde
  • 4-(Benzyloxy)-3-methoxybenzaldehyde
  • 4-(Benzyloxy)phenol

Uniqueness

4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

5-methoxy-1-methyl-4-phenylmethoxyindole-2-carbaldehyde

InChI

InChI=1S/C18H17NO3/c1-19-14(11-20)10-15-16(19)8-9-17(21-2)18(15)22-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3

InChI Key

YRUWFVTYTKWRFB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C1C=O)C(=C(C=C2)OC)OCC3=CC=CC=C3

Origin of Product

United States

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